(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
Description
The compound "(2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine" (hereafter referred to as Compound A) is a hybrid molecule featuring a (2Z)-but-2-enedioic acid moiety and a methylamine-substituted phenylethyl-oxolane structure. Key characteristics include:
- Molecular formula: C₁₇H₂₃NO₅ .
- Molecular weight: 395.46 g/mol .
- A tetrahydrofuran (oxolan) ring linked to a phenylethylamine scaffold, enhancing lipophilicity and stereochemical complexity.
Compound A is commercially available as a building block for organic synthesis, with pricing at 836 €/50 mg (CymitQuimica, 2025) , indicating specialized use in medicinal chemistry or materials science.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVCMTKUTMIWCB-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of (Z)-But-2-enedioic acid: This can be synthesized via the isomerization of maleic acid.
Synthesis of N-methyl-1-(oxolan-2-yl)-2-phenylethanamine: This might involve the reaction of N-methyl-2-phenylethanamine with oxirane under acidic conditions to form the oxolan ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.
Substitution: The compound could undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Compound A with four analogs identified in patent literature and commercial catalogs:
Key Observations:
Structural Complexity : Compound A and B/C share phenylethylamine motifs but differ in cyclic systems (oxolane vs. piperidine). The Z-butenedioic acid in A is unique, offering distinct electronic properties compared to ester/amide groups in B and C.
Molecular Weight : Compound A (395.46 g/mol) is heavier than B (392.50 g/mol) and significantly larger than D (217.27 g/mol), reflecting its hybrid acid-amine design.
Price : Compound A is ~68% more expensive than Compound D (497 €/50 mg), likely due to synthetic complexity or niche applications .
Physicochemical and Functional Differences
- Hydrogen Bonding : Compound A’s dicarboxylic acid group provides stronger hydrogen-bonding capacity than the ester/amide groups in B and C, influencing solubility and crystal packing .
- Stereochemistry : The Z-configuration in A’s butenedioic acid may restrict conformational flexibility compared to E-isomers, affecting receptor interactions.
- Lipophilicity : The oxolane ring in A increases lipophilicity (logP ≈ 2.1 predicted) relative to pyrrole-based Compound D (logP ≈ 1.5), impacting membrane permeability.
Biological Activity
The compound (2Z)-but-2-enedioic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a derivative of maleic acid and an amine compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described using the following structural formula:
This structure features a maleic acid backbone with an oxolane ring and a phenylethylamine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The maleic acid part is known for its role in metabolic pathways, while the amine component may influence neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Modulation : The amine structure suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognitive functions.
Pharmacological Effects
Research indicates that compounds similar to (2Z)-but-2-enedioic acid exhibit various pharmacological effects:
- Antioxidant Activity : Similar derivatives have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from damage, which may be beneficial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotective Study : A study involving a related compound demonstrated significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. The mechanism was linked to the modulation of antioxidant enzyme activity.
- Metabolic Pathway Analysis : Another investigation highlighted how derivatives of maleic acid could influence metabolic pathways by inhibiting specific enzymes, leading to altered glucose metabolism in diabetic models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
